3,6-Dichloropicolinohydrazide
Description
Contextualization within Picolinohydrazide (B126095) Chemistry
Picolinohydrazide, a derivative of picolinic acid, is characterized by a pyridine (B92270) ring attached to a hydrazide group (-CONHNH₂). This structure serves as a versatile foundation for a wide array of derivatives with applications in medicinal chemistry and materials science. ontosight.ai The hydrazide moiety is crucial, enabling the formation of Schiff bases, metal complexes, and various heterocyclic compounds through condensation reactions. jconsortium.com The synthesis of picolinohydrazide derivatives is often achieved through the reaction of picolinohydrazide with different aldehydes or ketones. jconsortium.comresearchgate.net
3,6-Dichloropicolinohydrazide is a specific iteration of this scaffold, distinguished by the presence of two chlorine atoms on the pyridine ring. This dichlorination significantly influences the electronic properties and reactivity of the molecule, setting it apart from its parent compound, picolinohydrazide.
Academic Significance and Research Trajectory of Halogenated Pyridine Hydrazides
The introduction of halogen atoms to the pyridine ring of hydrazides is a key strategy in medicinal and materials chemistry. researchgate.net Halogenation can alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological activity or material characteristics. researchgate.net Research into halogenated pyridine hydrazides has explored their potential as antibacterial, antifungal, and anticancer agents. jconsortium.commdpi.com The presence of halogens like chlorine can lead to enhanced interactions with biological targets. mdpi.com
The academic interest in these compounds stems from the ability to systematically modify their structure and study the resulting impact on their function. This has led to a broad research trajectory, from fundamental synthesis and characterization to the exploration of their utility in various applications. scilit.com
Overview of Key Research Areas for this compound
Research on this compound has been multifaceted, with a significant focus on its synthesis and structural analysis. One key area of investigation has been its use as a precursor in the synthesis of more complex molecules, such as oxadiazole derivatives. researchgate.net
For instance, the reaction of this compound with other reagents has led to the formation of novel compounds with specific stereochemistry and crystal structures. researchgate.net The crystal structure of derivatives of this compound has been a subject of detailed study, revealing how intermolecular forces like hydrogen bonding and π–π stacking interactions dictate the solid-state arrangement of the molecules. researchgate.netresearchgate.net
A notable derivative, (E)-N'-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide, has been synthesized and its crystal structure elucidated. researchgate.netswewe.net These structural studies provide valuable insights into the molecule's conformation and potential interaction with other molecules.
Below is a table summarizing key research findings related to derivatives of this compound.
| Derivative | Research Focus | Key Findings | Citation |
| (E)-N'-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide | Crystal Structure Analysis | The substituted pyridine ring is twisted from the plane of the rest of the molecule. Molecules form chains through C-H···O interactions. | researchgate.net |
| 2-[3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate (B1210297) | Synthesis and Crystal Structure | The substituted pyridine ring is coplanar with the oxadiazoline ring. The crystal structure is stabilized by C-H···O, C-H···Cl, and C-H···π interactions. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloropyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-2-4(8)10-5(3)6(12)11-9/h1-2H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBOJFXITSZYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669905 | |
| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16866-52-7 | |
| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Dichloropicolinohydrazide
Synthetic Pathways to the 3,6-Dichloropicolinoyl Moiety
The synthesis of the 3,6-dichloropicolinoyl group, which is essentially 3,6-dichloropicolinic acid or its activated derivatives, is the foundational stage in producing the target hydrazide. Various strategies have been developed, starting from different precursors and employing a range of halogenation techniques.
Precursor Synthesis and Halogenation Strategies
The generation of 3,6-dichloropicolinic acid (3,6-DCP) can be achieved through several distinct pathways, often starting from either more heavily chlorinated pyridines or by building up the molecule from simpler precursors.
One prominent industrial method involves the selective reduction dechlorination of 3,4,5,6-tetrachloropicolinic acid. researchgate.net This approach is advantageous due to the availability of the tetrachlorinated starting material. researchgate.net Electrochemical methods have emerged as a primary and efficient technique for this transformation, offering high yields and purity. researchgate.netgoogle.com Another specific documented pathway begins with 3,5,6-trichloro-4-hydrazinopicolinic acid, which is treated with sodium hydroxide (B78521) to yield 3,6-dichloropicolinic acid after acidification. prepchem.com
Alternative routes start from less complex molecules. Picolinic acid precursors can be synthesized from readily available industrial chemicals like 2-methyl-5-ethylpyridine or 3-picoline. beilstein-journals.org Following the synthesis of the basic pyridinecarboxylic acid skeleton, halogenation is required. Decarboxylative halogenation presents a modern strategy, where a carboxylic acid group on the pyridine (B92270) ring is replaced with a halogen, a method applicable to various pyridine carboxylic acid isomers. rsc.orgprinceton.edu
Table 1: Selected Precursor and Halogenation Strategies for Picolinic Acid Derivatives
| Precursor | Reagents/Conditions | Product | Reference |
| 3,4,5,6-Tetrachloropicolinic Acid | Electrochemical Reduction (e.g., Ag cathode, NaOH aq.) | 3,6-Dichloropicolinic Acid | researchgate.netgoogle.com |
| 3,5,6-Trichloro-4-hydrazinopicolinic Acid | 1. NaOH, Reflux; 2. HCl | 3,6-Dichloropicolinic Acid | prepchem.com |
| 2-Picolinic Acids | Dihalomethane, t-BuOCl, NaHCO3 | Halogenated Pyridines | rsc.org |
| (Hetero)aryl Carboxylic Acids | N-Iodosuccinimide, Cu(I)/Ag(I), Oxidant, Light | Iodo(hetero)arenes | princeton.edu |
Chlorination Techniques for Pyridine Ring Derivatization
The direct chlorination of the pyridine ring is a fundamental process in organo-heterocyclic chemistry. A variety of methods exist to introduce chlorine atoms onto the pyridine nucleus, with the choice of method depending on the desired regioselectivity and the nature of the starting material.
For industrial-scale production, vapor-phase chlorination at high temperatures (e.g., 250-500°C) using molecular chlorine is a common technique. google.com This high-energy process can lead to multiple chlorinated products.
A widely used laboratory and industrial method for converting hydroxypyridines to chloropyridines involves the use of phosphorus oxychloride (POCl₃), sometimes in conjunction with phosphorus pentachloride (PCl₅). mdpi.comgoogle.com This method is effective for a range of substituted hydroxypyridines and quinolines, often proceeding in high yield without the need for a solvent. mdpi.com
More recent and selective methods have also been developed. For instance, designed phosphine (B1218219) reagents can be used to activate the pyridine ring towards site-selective chlorination under milder conditions, allowing for the synthesis of specific regioisomers that may be difficult to obtain otherwise. nih.gov
Table 2: Comparison of Chlorination Techniques for Pyridine Derivatives
| Method | Reagents | Typical Substrate | Key Features | Reference |
| Vapor-Phase Chlorination | Cl₂, Inert Gas | Pyridine, Alkyl Pyridines | High temperatures (350-500°C), suitable for large scale. | google.com |
| Dehydrative Chlorination | POCl₃ (equimolar) | Hydroxypyridines | Solvent-free or in inert solvent, high yields, simple workup. | mdpi.comgoogle.com |
| Phosphine-Mediated Chlorination | Designed Phosphines, LiCl | Substituted Pyridines | High regioselectivity, milder conditions. | nih.gov |
| Electrochemical Reduction | Electric Current | Polychlorinated Picolinic Acids | Selective dechlorination, environmentally friendly. | researchgate.netgoogle.com |
Hydrazide Bond Formation Strategies
Once the 3,6-dichloropicolinoyl moiety is synthesized, the subsequent step is the formation of the hydrazide bond (–CO-NHNH₂). This can be accomplished through several reliable synthetic routes.
Direct Hydrazinolysis of Esters
The most direct and frequently employed method for synthesizing acyl hydrazides is the hydrazinolysis of a corresponding ester. tandfonline.com In this procedure, an ester of 3,6-dichloropicolinic acid (e.g., the methyl or ethyl ester) is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcohol solvent such as methanol (B129727) or ethanol (B145695). researchgate.netresearchgate.net The reaction mixture is often heated under reflux to drive the reaction to completion. The product, 3,6-dichloropicolinohydrazide, often precipitates from the reaction mixture upon cooling or can be isolated after solvent removal. This method is generally efficient and results in high yields of the desired hydrazide. tandfonline.com
Alternative Acyl Hydrazide Synthesis Routes
While direct hydrazinolysis of esters is common, several other methods exist for forming the acyl hydrazide bond. These routes can be advantageous if the corresponding carboxylic acid is more readily available than the ester or if specific reaction conditions need to be avoided.
A primary alternative involves the conversion of 3,6-dichloropicolinic acid into a more reactive acylating agent, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,6-dichloropicolinoyl chloride can then be reacted with hydrazine to form the hydrazide.
Other modern synthetic methods for acyl hydrazides include the direct coupling of carboxylic acids with hydrazine using peptide coupling agents, or the hydroacylation of azodicarboxylates with aldehydes. thieme-connect.descispace.com Additionally, N-activated amides can undergo transamidation with hydrazine hydrate under mild, metal-free conditions to furnish acyl hydrazides in good yields. researchgate.net
Table 3: Overview of Acyl Hydrazide Synthesis Routes
| Starting Material | Key Reagents | Intermediate (if any) | Description | Reference |
| Ester | Hydrazine Hydrate | None | Direct nucleophilic substitution. Common and efficient. | tandfonline.comresearchgate.net |
| Carboxylic Acid | 1. SOCl₂ or (COCl)₂ 2. Hydrazine | Acyl Chloride | Two-step process via a highly reactive intermediate. | General Method |
| Amide | N-activation (e.g., N-Boc), Hydrazine Hydrate | N-activated Amide | Transamidation under mild, metal-free conditions. | researchgate.net |
| Aldehyde | Azodicarboxylate, Catalyst | N-centered radical | C-H activation and hydroacylation; forms a protected hydrazide. | thieme-connect.descispace.com |
Mechanistic Studies of this compound Synthesis Reactions
The mechanisms underpinning the synthesis of this compound are based on well-established principles of organic reactions.
The chlorination of the pyridine ring can proceed through different mechanistic pathways depending on the conditions. High-temperature vapor-phase chlorination is understood to involve free-radical intermediates. google.com In contrast, the chlorination of a hydroxypyridine with phosphorus oxychloride proceeds via the formation of a chlorophosphate ester intermediate on the pyridine oxygen. This activates the pyridine ring for nucleophilic aromatic substitution, where a chloride ion attacks the ring at the carbon bearing the phosphate (B84403) group, leading to the displacement of the phosphate and formation of the chloropyridine.
The mechanism for the direct hydrazinolysis of an ester to form the acyl hydrazide is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, with the lone pair of electrons on the oxygen reforming the carbonyl double bond, and the alkoxy group (⁻OR) of the original ester is expelled as a leaving group. The final product is the stable acyl hydrazide. researchgate.net In some cases, particularly with excess hydrazine and specific substrates, side reactions such as the Wolff-Kishner reduction of ketone groups can occur, though this is not directly relevant to the ester starting material. researchgate.net
Exploration of Reaction Intermediates and Transition States
The formation of this compound from Ethyl 3,6-dichloropicolinate and hydrazine is a classic example of nucleophilic acyl substitution. The reaction proceeds through a high-energy, transient species.
Reaction Intermediates: The key reaction intermediate in this synthesis is a tetrahedral intermediate. After the nucleophilic hydrazine molecule attacks the carbonyl carbon of the ester, the hybridization of the carbon changes from sp² to sp³, forming a short-lived tetrahedral structure. This intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom. It is not typically isolated but rapidly collapses to form the products. lumenlearning.com The collapse involves the reformation of the carbon-oxygen double bond and the expulsion of the ethoxide leaving group.
Transition States: A transition state is the specific configuration along the reaction coordinate that corresponds to the highest potential energy. wikipedia.org In this synthesis, two main transition states are involved. The first transition state is reached as the bond between the hydrazine nitrogen and the ester's carbonyl carbon is forming. The second is reached as the bond to the ethoxy leaving group is breaking. According to the Hammond–Leffler postulate, the structure of the transition state resembles the species (reactants or intermediate) to which it is closest in energy. wikipedia.org The transition state's geometry involves partially formed and partially broken bonds. Computational chemistry methods can be used to model these high-energy states, providing insight into the reaction's energy profile. e3s-conferences.org
Kinetic and Thermodynamic Considerations in Formation Processes
The successful synthesis of this compound is governed by both kinetic and thermodynamic factors.
Kinetic Considerations: The rate of the reaction is dependent on factors such as temperature, concentration of reactants, and the presence of a catalyst. The use of reflux conditions, as described in related syntheses, indicates that thermal energy is required to overcome the activation energy barrier for the formation of the tetrahedral intermediate. tandfonline.com The reaction rate is dictated by the energy of the highest transition state in the reaction pathway. aps.org While specific rate constants for this reaction are not widely published, the process is generally efficient under standard laboratory conditions.
Optimization of Synthetic Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful control of parameters for the synthesis of both the precursor and the final hydrazide.
For the precursor, Ethyl 3,6-dichloropicolinate, a reported synthesis involves refluxing 3,6-dichloropicolinic acid with ethanol and a few drops of concentrated sulfuric acid for 2 hours, resulting in a yield of 83.6%. tandfonline.com
Significant research has also gone into optimizing the synthesis of the key starting material, 3,6-dichloropicolinic acid (3,6-DCP), particularly via electrochemical methods from 3,4,5,6-tetrachloropicolinic acid (3,4,5,6-TCP). researchgate.netresearchgate.net This method is favored for commercial production due to high yields and purity. researchgate.netresearchgate.net
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Cathode Material | Silver (Ag) | Shows high electrocatalytic activity for the reduction process compared to copper or glassy carbon. |
| Temperature | 313 K (40°C) | Increasing temperature favors the reduction of 3,4,5,6-TCP to 3,6-DCP. |
| Electrolyte Flow Rate | 6 cm·s⁻¹ | Higher flow rate is favorable for the desired reduction. |
| NaOH Concentration | 8% (mass) | The reaction is performed in a basic aqueous solution. |
| Starting Material Conc. | 5% (mass) | Concentration of 3,4,5,6-TCP in the electrolyte. |
| Cathode Current Density | 600 A·m⁻² | Influences the rate and efficiency of the electrochemical reduction. |
| Resulting Yield | >90% | High conversion of starting material to the desired product. |
| Product Purity | >95% | Indicates a clean reaction with minimal side products. |
Scale-Up Considerations in this compound Production
Transitioning the synthesis of this compound from laboratory-scale to industrial production requires addressing several key challenges. The considerations for scaling up the synthesis of its precursor, 3,6-dichloropicolinic acid, provide significant insight.
Derivatization and Chemical Transformations of 3,6 Dichloropicolinohydrazide
Formation of Iminohydrazide Derivatives (Schiff Bases)
Schiff bases, or iminohydrazide derivatives, are a significant class of compounds synthesized from 3,6-Dichloropicolinohydrazide. These are typically formed through the condensation of the terminal primary amine group of the hydrazide with an aldehyde or a ketone. jetir.orgxiahepublishing.com
The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction with a carbonyl compound, typically an aldehyde or ketone. The reaction is usually carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration step. jmchemsci.commdpi.com The primary amino group of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine or azomethine group (-N=CH-). jetir.org
A specific example is the reaction of this compound with 4-chlorobenzaldehyde. This reaction yields (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide, a stable Schiff base derivative. researchgate.net The general scheme for this type of reaction is presented below.
General Reaction Scheme: this compound + R-CHO/R-CO-R' → 3,6-Dichloropicolinoyl-hydrazone + H₂O
| Reactant 1 | Reactant 2 | Product |
| This compound | 4-Chlorobenzaldehyde | (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide researchgate.net |
| This compound | Substituted Aldehyde | Corresponding N-substituted Iminohydrazide |
| This compound | Substituted Ketone | Corresponding N-substituted Iminohydrazide |
Influence of Substituents on Product Stereochemistry (e.g., E/Z Isomerism)
The formation of the carbon-nitrogen double bond (C=N) in the Schiff base products allows for the existence of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers. The stereochemical outcome of the condensation reaction is influenced by the steric and electronic properties of the substituents on the carbonyl compound.
In the case of the derivative (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide, the "(E)" designation indicates that the substituents of higher priority on the C=N double bond are on opposite sides. researchgate.net Generally, the E isomer is thermodynamically more stable and thus the major product, due to minimized steric hindrance between the bulky groups attached to the double bond. The pyridine (B92270) ring from the hydrazide and the substituent from the aldehyde (e.g., the 4-chlorophenyl group) are positioned on opposite sides of the C=N bond, leading to a less strained and more stable conformation. The electronic nature of the substituents on the aldehyde can influence the reaction rate but typically does not alter the preference for the more stable E isomer.
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazide and hydrazone derivatives of this compound serve as valuable precursors for the synthesis of various five-membered heterocyclic rings, which are important structural motifs in many functional compounds.
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from hydrazide derivatives. One common method is the oxidative cyclization of N-acylhydrazones (Schiff bases). researchgate.netjournalagent.com Another prominent route is the dehydrative cyclization of acylhydrazides with a suitable one-carbon donor.
Research has demonstrated that this compound can be converted into a 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivative. For instance, the compound 2-[3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate (B1210297) has been synthesized and characterized. researchgate.net This transformation involves the cyclization of a hydrazone intermediate, formed from this compound, followed by acetylation. The structure confirms that the 3,6-dichloropyridinyl moiety is attached at the 5-position of the oxadiazole ring.
General Synthetic Pathway for 1,3,4-Oxadiazoles:
Hydrazone Formation: this compound reacts with an aldehyde to form an N'-aroylhydrazone.
Cyclization: The resulting hydrazone undergoes cyclization. A common method involves heating with acetic anhydride, which acts as both a cyclizing and acetylating agent, leading to N-acetylated dihydro-oxadiazole derivatives. journalagent.com Alternatively, oxidative cyclization using reagents like (diacetoxyiodo)benzene (B116549) can yield the fully aromatic 1,3,4-oxadiazole (B1194373) ring. researchgate.net
| Precursor | Reagent/Condition | Product Type |
| This compound | Aldehyde, then Acetic Anhydride | 3-Acetyl-5-(3,6-dichloropyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole derivative researchgate.net |
| N'-Aroylhydrazone of this compound | Oxidizing Agent (e.g., I₂, HgO) | 2-Aryl-5-(3,6-dichloropyridin-2-yl)-1,3,4-oxadiazole journalagent.com |
Exploration of Other Fused Ring Systems (e.g., Triazoles)
The versatile reactivity of the hydrazide group also allows for the synthesis of other heterocyclic systems, such as 1,2,4-triazoles. innovareacademics.in These are five-membered rings containing three nitrogen atoms and two carbon atoms. The synthesis of 1,2,4-triazoles from this compound can be achieved through multi-step reaction sequences.
A common strategy involves the conversion of the hydrazide into a thiosemicarbazide (B42300) derivative, which then undergoes cyclization. innovareacademics.in
Thiosemicarbazide Formation: this compound is reacted with an isothiocyanate (R-N=C=S). The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate to form an N,N'-disubstituted thiosemicarbazide.
Cyclization: The resulting thiosemicarbazide can be cyclized under basic conditions (e.g., using sodium hydroxide), which promotes intramolecular nucleophilic attack and subsequent dehydration to form the 1,2,4-triazole-3-thiol ring. The substituents on the final triazole ring are determined by the R-group from the isothiocyanate and the 3,6-dichloropyridinyl moiety from the starting hydrazide.
This synthetic flexibility allows for the creation of a library of triazole derivatives with the 3,6-dichloropyridinyl group as a core component.
Coordination Chemistry and Ligand Design
This compound and its derivatives, particularly the Schiff bases and heterocyclic products, are effective ligands in coordination chemistry. nih.gov The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons makes them capable of coordinating with a variety of metal ions to form stable metal complexes. ncert.nic.in
The parent hydrazide can act as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen. Upon conversion to a Schiff base, the imine nitrogen and the carbonyl oxygen become the primary coordination sites. The pyridine ring's nitrogen atom can also participate in coordination, allowing the ligand to be tridentate.
The heterocyclic derivatives, such as oxadiazoles (B1248032) and triazoles, also act as excellent ligands. The nitrogen atoms within the heterocyclic ring provide additional coordination sites. ijrpr.com The design of these ligands allows for the tuning of the electronic and steric properties of the resulting metal complexes. The coordination of a metal ion to the ligand can significantly alter its chemical and physical properties. For example, the formation of a coordination compound can enhance the stability of the ligand and introduce new functionalities. nih.govmdpi.com
Potential Coordination Sites in this compound and its Derivatives:
| Compound Type | Potential Donor Atoms | Possible Denticity |
| This compound | Carbonyl Oxygen, Amino Nitrogen, Pyridine Nitrogen | Bidentate, Tridentate |
| Schiff Base Derivatives | Carbonyl Oxygen, Imine Nitrogen, Pyridine Nitrogen | Bidentate, Tridentate |
| 1,3,4-Oxadiazole Derivatives | Oxadiazole Ring Nitrogens, Pyridine Nitrogen | Bidentate, Tridentate |
| 1,2,4-Triazole Derivatives | Triazole Ring Nitrogens, Pyridine Nitrogen, Thiol Sulfur (if present) | Bidentate, Tridentate, Polydentate |
Chelation Behavior of this compound and its Derivatives
Picolinohydrazides, the class of compounds to which this compound belongs, are recognized for their chelating properties. This ability to bind to metal ions stems from the presence of multiple potential coordination sites within their molecular structure. For this compound, these sites include the pyridine nitrogen atom and the nitrogen and oxygen atoms of the hydrazide group.
The chelation behavior is significantly influenced by the formation of derivatives, such as hydrazones, through the condensation of the hydrazide with aldehydes or ketones. These reactions introduce additional atoms that can participate in coordinating a metal ion, often leading to the formation of stable chelate rings. The resulting ligands can be bi- or tridentate, meaning they can bind to a metal ion at two or three points, respectively. frontiersin.org
The nature of the substituents on the picolinohydrazide (B126095) ring also plays a role in the chelation process. In the case of this compound, the electron-withdrawing chlorine atoms can influence the electron density of the pyridine ring and the hydrazide moiety, thereby affecting the coordination strength and the stability of the resulting metal complexes.
The versatility of the hydrazide-hydrazone framework allows for the formation of complexes with a wide range of metal ions. frontiersin.org The specific coordination mode and the resulting geometry of the complex are dependent on several factors, including the nature of the metal ion, the steric and electronic properties of the hydrazone ligand, and the reaction conditions. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the resulting complex. mdpi.com
The general procedure for synthesizing these complexes often involves dissolving the ligand in a hot ethanol solution and then adding a solution of the metal salt. nih.gov The mixture is then refluxed for a period, after which the complex precipitates out of the solution upon cooling. mdpi.comnih.gov The solid product is then filtered, washed, and dried. mdpi.com
A variety of metal ions can be used to form complexes, including those from the transition metal series such as copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.net The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the coordination number of the metal ion and the nature of the ligand. researchgate.netnih.gov
The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A range of analytical techniques are employed for this purpose:
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula. researchgate.net
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the complex and how they are involved in coordination. mdpi.com Shifts in the vibrational frequencies of the C=O and N-H bonds of the hydrazide group upon complexation can indicate their involvement in bonding to the metal ion. nih.gov
UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in determining its geometry. researchgate.net
Magnetic Susceptibility Measurements: Helps to determine the magnetic moment of the complex, which can provide information about the number of unpaired electrons and the geometry of the complex. researchgate.net
Molar Conductance Measurements: Indicates whether the complex is an electrolyte or non-electrolyte in a particular solvent, providing clues about its structure. researchgate.net
X-ray Diffraction: For crystalline complexes, single-crystal X-ray diffraction can provide a definitive three-dimensional structure of the molecule. researchgate.net
The following table summarizes the synthesis and characterization data for representative metal complexes of picolinohydrazide derivatives.
| Complex | Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Inferred Geometry | Reference |
| [Cu(L)Cl] | Cu(II) | Hydrazone derivative of picolinohydrazide | Reaction of ligand with CuCl2 in ethanol | IR, UV-Vis, Elemental Analysis | Square Planar | researchgate.net |
| [Co(L)2] | Co(II) | Hydrazone derivative of picolinohydrazide | Reaction of ligand with CoCl2·6H2O in ethanol | IR, UV-Vis, Magnetic Susceptibility | Octahedral | researchgate.net |
| [Ni(L)2] | Ni(II) | Hydrazone derivative of picolinohydrazide | Reaction of ligand with NiCl2·6H2O in ethanol | IR, UV-Vis, Magnetic Susceptibility | Octahedral | researchgate.net |
| [Zn(L)2] | Zn(II) | Hydrazone derivative of picolinohydrazide | Reaction of ligand with ZnCl2 in ethanol | IR, 1H NMR, Elemental Analysis | Tetrahedral | nih.gov |
Rational Design of Metal-Organic Frameworks and Coordination Polymers with this compound Units
The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) is a cornerstone of crystal engineering. researchgate.net This approach allows for the precise construction of extended structures with desired properties by carefully selecting metal centers and organic linkers. researchgate.net this compound and its derivatives are promising candidates for use as organic linkers in the construction of MOFs and CPs due to their versatile coordination capabilities.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent in a sealed vessel. rsc.org This process allows for the slow crystallization of the MOF or CP.
The design principles for constructing MOFs and CPs with this compound units include:
Choice of Metal Ion: The selection of the metal ion is critical as it dictates the coordination number and preferred geometry, which in turn influences the topology of the resulting framework. researchgate.net Zinc(II), for example, is often used due to its flexible coordination environment. mdpi.com
Ligand Modification: Derivatization of the this compound can be used to introduce additional functional groups or to alter the length and rigidity of the linker, providing control over the pore size and functionality of the resulting MOF.
Control of Reaction Conditions: Parameters such as temperature, solvent, and the presence of modulators can be adjusted to direct the self-assembly process towards a specific network topology.
The resulting MOFs and CPs can exhibit a range of interesting properties, including high porosity and large surface areas, making them potentially useful for applications such as gas storage and separation. researchgate.net The incorporation of functional groups from the picolinohydrazide linker can also impart specific chemical properties to the framework, such as catalytic activity or sensing capabilities. mdpi.com
The following table outlines key considerations in the rational design of MOFs and CPs.
| Design Parameter | Influence on Framework | Example | Reference |
| Metal Node | Determines coordination geometry and network topology. | Use of Zn(II) for its versatile coordination. | mdpi.com |
| Organic Linker | Controls the dimensionality and functionality of the framework. | Using a ditopic ligand to create a 1D polymer. | nih.gov |
| Reaction Conditions | Affects crystal growth and framework assembly. | Solvothermal synthesis to promote ordered structures. | rsc.org |
| Ligand Substituents | Can modify electronic properties and introduce specific functionalities. | Halogen substituents influencing luminescence. | rsc.org |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed. azooptics.comchemistrysteps.com
¹H, ¹³C, and 2D NMR Techniques
The ¹H NMR spectrum of a related compound, 2-chlorobenzoic acid, shows signals in the aromatic region, providing a reference for the environment of protons on a substituted benzene (B151609) ring. rsc.orgoregonstate.edu For 3,6-Dichloropicolinohydrazide, specific chemical shifts would be expected for the protons on the pyridine (B92270) ring and the hydrazide group. The number of signals corresponds to the number of chemically non-equivalent protons in the molecule. pressbooks.pub The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns, or multiplicity, provide information about neighboring protons. msu.edu
The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton. oregonstate.edu A broader range of chemical shifts in ¹³C NMR allows for the distinct resolution of carbon atoms in different electronic environments, including those in the aromatic ring and the carbonyl group of the hydrazide moiety. oregonstate.edu Techniques like INEPT can be used to differentiate between methyl, methylene (B1212753), methine, and quaternary carbons. msu.edu
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, identifying adjacent protons, while HSQC and HMBC correlate protons with their directly attached carbons and those further away, respectively. nmrdb.org
Elucidation of Solution-State Conformations
The conformation of this compound in solution can be investigated through advanced NMR experiments. The stability of different tautomeric forms, such as the thione versus thiol form in related heterocyclic compounds, can be determined by observing specific proton signals, like that of an NH proton. researchgate.net The solvent can influence the observed chemical shifts and the stability of certain conformations. For instance, using DMSO-d₆ as a solvent can help in identifying and shifting hydroxyl proton signals in alcohols to a different field. msu.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. photothermal.com These methods are highly effective for identifying functional groups present in a compound. masterorganicchemistry.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment of a bond, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in molecular polarizability. photothermal.comup.ac.za
Characteristic Functional Group Vibrations
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The C=O stretching vibration of the hydrazide group typically appears as a strong band in the region of 1650-1750 cm⁻¹. libretexts.org The N-H stretching vibrations of the amine and amide functionalities would be observed in the range of 3100-3500 cm⁻¹. irdg.org Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. libretexts.orgwiley.com The unique pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the molecule as a whole. libretexts.org
Raman spectroscopy provides complementary information. While polar groups like C=O and N-H are strong in the IR spectrum, non-polar bonds and symmetric vibrations are often more prominent in the Raman spectrum. photothermal.comlibretexts.org For instance, the symmetric stretching of the pyridine ring would be expected to be Raman active. faccts.deresearchgate.net
Conformational Analysis via Vibrational Modes
Both IR and Raman spectroscopy can be used to study conformational isomers. The presence of specific bands and shifts in their frequencies can indicate the existence of different conformers in the sample. For example, the study of 2-aminopyridine (B139424) has shown how intermolecular interactions and self-association can be analyzed through changes in the NH₂ stretching bands in different solvents. irdg.org By comparing the spectra in different states (e.g., solid vs. solution) or in different solvents, information about the predominant conformations and intermolecular interactions can be obtained.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org This absorption causes electrons to be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules containing conjugated π systems, known as chromophores, absorb light strongly in the UV-Vis region. libretexts.org
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the dichloropyridine ring. The presence of the hydrazide group may also contribute to the electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. The solvent can influence the position of these absorption bands. researchgate.net The Beer-Lambert Law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength. libretexts.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, researchers can calculate the electron density map of the molecule and thereby deduce the positions of individual atoms, bond lengths, and bond angles. nih.gov This method provides definitive insights into the molecular structure, conformation, and packing of molecules in the solid state.
The crystal structure of derivatives of this compound, such as (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide, has been elucidated using single-crystal X-ray diffraction. This analysis provides fundamental data on the molecule's geometry and spatial arrangement.
Crystal Data for a Related Picolinohydrazide (B126095) Derivative While detailed crystallographic data for the title compound is limited in the provided sources, the table below presents data for a comparable halogenated pyridine derivative, (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine, to illustrate the type of information obtained from X-ray crystallography. crystallography.net
| Parameter | Value |
| Chemical Formula | C₁₂H₉BrClN₃ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 13.53 ± 0.003 |
| b (Å) | 7.5469 ± 0.0015 |
| c (Å) | 13.437 ± 0.003 |
| α (°) | 90 |
| β (°) | 115.89 ± 0.03 |
| γ (°) | 90 |
| Cell Volume (ų) | 1234.3 ± 0.6 |
| Temperature (K) | 293 ± 2 |
This data is for (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine and is presented for illustrative purposes. crystallography.net
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. researchgate.netmdpi.com In the derivatives of this compound, several key interactions, including hydrogen bonds, halogen bonds, and π-stacking, are responsible for the formation of the supramolecular architecture. acs.orgmdpi.com
Hydrogen Bonding: These are among the most common and influential interactions in picolinohydrazide derivatives. They typically involve a hydrogen atom bonded to an electronegative atom (like nitrogen or oxygen) and another electronegative atom. libretexts.org In related structures, C—H···O and C—H···Cl hydrogen bonds have been observed, which link molecules into chains or more complex networks. researchgate.net N-H···O interactions are also pervasive in similar compounds, often leading to the formation of stable, chain-like motifs. iucr.org
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. iucr.org In chlorine-substituted compounds, interactions such as Cl···Cl and Cl···O can play a significant role in the crystal packing. ias.ac.inrsc.org These interactions are directional and can influence the orientation of molecules relative to one another. ias.ac.in
Summary of Key Intermolecular Interactions
| Interaction Type | Description | Potential Role in Structure |
| Hydrogen Bonding | Involves H atoms bonded to N or O interacting with other electronegative atoms (e.g., N-H···O, C-H···O, C-H···Cl). researchgate.netlibretexts.orgiucr.org | Formation of 1D or 2D supramolecular chains, stabilizing the crystal packing. |
| Halogen Bonding | Interactions involving chlorine atoms (e.g., Cl···Cl, Cl···O, C-H···Cl). ias.ac.in | Directs molecular assembly and contributes to the formation of specific packing motifs. mdpi.comias.ac.in |
| π-π Stacking | Non-covalent interaction between aromatic rings. acs.orgrsc.org | Complements hydrogen and halogen bonding to build the 3D crystal network. acs.org |
The conformation of a molecule in its crystalline state refers to the specific spatial arrangement of its atoms. This preferred arrangement is a result of minimizing intramolecular steric strain while maximizing favorable intermolecular interactions within the crystal lattice. nih.gov
For (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide, a key conformational feature is the torsion or twist between the dichloropyridine ring and the rest of the molecule. X-ray analysis indicates that the substituted pyridine ring is twisted by approximately 10 degrees from the plane containing the chlorobenzylidenehydrazide moiety. researchgate.net This deviation from planarity is significant, suggesting a balance between the electronic effects of conjugation, which would favor planarity, and steric hindrance from the chlorine atoms.
In related picolinic acid derivatives, it has been shown that even small changes in substituents can induce significant conformational changes, affecting the orientation of different parts of the molecule. nih.gov The conformation observed in the crystal structure is therefore a highly specific, low-energy state adopted to optimize packing efficiency and intermolecular forces in the solid phase. irb.hrbeilstein-journals.org
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.netnih.gov These methods provide a detailed picture of molecular geometry, stability, and reactivity at the atomic level.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to model the electronic structure of molecules. researchgate.netnih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scirp.orgnih.gov For 3,6-Dichloropicolinohydrazide, a DFT calculation would begin by defining an initial guess for the molecular structure. The calculation then iteratively solves the Kohn-Sham equations to minimize the system's energy, adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. scirp.orgmdpi.com
The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d,p)) is critical for the accuracy of the prediction. scirp.orgnih.gov Hybrid functionals like B3LYP are often chosen for their balance of accuracy and computational cost in predicting molecular structures and thermochemical properties. scirp.orgacs.org The result of a successful geometry optimization is a set of Cartesian coordinates for each atom, from which precise structural parameters can be derived.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl (Position 3) | 1.74 Å |
| C-Cl (Position 6) | 1.73 Å | |
| C=O (Amide) | 1.23 Å | |
| N-N (Hydrazide) | 1.39 Å | |
| Bond Angle | Cl-C3-C4 | 119.5° |
| C5-C6-Cl | 121.0° | |
| O=C-N (Amide) | 122.8° | |
| Dihedral Angle | C4-C5-C(O)-N | 178.5° |
| Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not based on published experimental or computational data for this specific molecule. |
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Once the geometry is optimized, DFT can be used to calculate various electronic properties that describe the molecule's reactivity. nih.govnumberanalytics.com Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.govirjweb.com
Other reactivity descriptors that can be derived from DFT calculations include the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species. nih.gov
Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Note: These values are hypothetical and serve to illustrate the output of DFT calculations. |
Molecular Dynamics Simulations
While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. wikipedia.orgmdpi.com MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion, offering a view of the system's evolution. wikipedia.orghilarispublisher.com
Conformational Space Exploration
Small molecules like this compound can exist in multiple conformations due to the rotation around single bonds. MD simulations are an effective tool for exploring the accessible conformational space of a molecule. mdpi.comoup.com By simulating the molecule's motion over a period, typically from nanoseconds to microseconds, researchers can identify the most populated and energetically favorable conformations. mdpi.comnih.gov This is crucial because the biological or chemical activity of a molecule can be highly dependent on its three-dimensional shape. mdpi.com Analytical tools can then be used to cluster the trajectory frames and identify the most representative structures in the conformational ensemble. oup.com
Intermolecular Interaction Analysis
Understanding how this compound interacts with other molecules is key to predicting its behavior in complex systems. gatech.edu Computational methods can be used to analyze and quantify the non-covalent forces that govern these interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.comacs.org
Energy decomposition analysis (EDA) is a quantum chemical method that can be applied to a molecular complex to break down the total interaction energy into physically meaningful components. rsc.orgrsc.org These components typically include electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) terms. acs.orgrsc.org This analysis provides a detailed quantitative picture of the nature of the intermolecular bonding, revealing which forces are most important for holding the complex together. rsc.org Such studies are foundational for rational drug design and materials science, where controlling intermolecular interactions is paramount. gatech.edu
Hirshfeld Surface Analysis and Fingerprint Plots
Currently, there is no published research available that details the Hirshfeld surface analysis and the corresponding 2D fingerprint plots for this compound. Such an analysis would provide valuable insights into the nature and relative contributions of various intermolecular contacts, such as hydrogen bonds and halogen bonds, which are anticipated to be significant in the crystal packing of this molecule. The generation of Hirshfeld surfaces mapped with properties like dnorm, shape index, and curvedness, along with the deconstruction of fingerprint plots, would be essential to visualize and quantify the close contacts governing the crystal architecture.
Applications in Chemical Catalysis and Functional Materials
Organocatalytic Applications of 3,6-Dichloropicolinohydrazide Derivatives
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a field of significant interest. nih.govrsc.orgbeilstein-journals.orgnih.govau.dkbeilstein-journals.orgrsc.org Proline and its derivatives, as well as cinchona alkaloids, are common examples of effective organocatalysts. nih.govbeilstein-journals.orgrsc.org However, a thorough review of available scientific literature indicates a lack of studies focused on the application of this compound or its derivatives as organocatalysts. Research in this area has not yet prominently featured this specific chemical scaffold.
Metal-Catalyzed Reactions Employing this compound Ligands
Transition metal catalysis is a cornerstone of modern synthetic chemistry, where ligands play a crucial role in determining the efficacy and selectivity of a reaction. mdpi.comrsc.orgresearchgate.netmdpi.comnih.govbeilstein-journals.orgmdpi.com The hydrazide moiety present in this compound suggests potential for coordination with metal centers. Despite this, its use as a ligand in widely practiced metal-catalyzed reactions is not extensively documented.
Hydrosilylation Reactions (e.g., of Ketones)
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal industrial process, often catalyzed by precious metals like platinum or more recently, by earth-abundant metals such as iron. rsc.orgsioc-journal.cncsic.esnih.govprinceton.edu The performance of these catalysts is heavily dependent on the ligand environment. sioc-journal.cncsic.esnih.gov Currently, there is no significant body of research demonstrating the use of this compound or its derivatives as ligands in catalytic hydrosilylation reactions of ketones or other substrates.
Knoevenagel Condensation Catalysis
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, typically catalyzed by a basic catalyst, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgmdpi.com While various catalysts, including amines, ionic liquids, and metal complexes, have been developed to facilitate this transformation, the specific application of metal complexes bearing this compound as a ligand for this purpose is not described in the available scientific literature. wikipedia.orgmdpi.com
Other Transition Metal-Mediated Transformations
Transition metals catalyze a vast array of chemical transformations beyond those specified above, including cross-coupling reactions, C-H activation, and metathesis. mdpi.combeilstein-journals.orgdiva-portal.orgnih.gov The development of novel ligands is key to advancing these fields. researchgate.netnih.gov While this compound is commercially available as a chemical intermediate, its exploration as a ligand in these broader transition metal-mediated processes has not been a significant focus of published research to date. chemscene.com
Development of Sensors and Photoswitchable Materials
The design of molecules for use in chemical sensors and photoswitchable materials is a dynamic area of materials science. mdpi.comrsc.orgnih.govazosensors.comnih.goviitk.ac.inmdpi.com These applications often rely on specific molecular structures that can interact with analytes or respond to light stimuli. mdpi.comrsc.org Research into functional materials has explored a wide variety of molecular frameworks, but the use of this compound as a core component in the development of sensors or photoswitchable devices is not prominently featured in the current scientific literature.
Polymerization and Material Science Applications
The incorporation of specific small molecules as monomers or functional units can imbue polymers with unique properties. While broad applications in polymerization for this compound are not widely reported, there is evidence of its derivatives being used in structural studies of polymers. For instance, the derivative (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide has been studied in the context of its polymeric structure. researchgate.net This indicates a potential, though not extensively explored, avenue for the use of this class of compounds in material science.
| Compound Name | Application / Study |
| (E)-N′-(4-Chlorobenzylidene)-3,6-dichloropicolinohydrazide | Studied as a component within a polymeric structure researchgate.net |
Environmental Fate, Degradation, and Ecotoxicological Implications
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as sunlight, water, and other chemical reactions like oxidation and reduction.
Photodegradation under UV and Visible Light
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The 3,6-dichloropicolinohydrazide molecule contains a pyridine (B92270) ring, which is a chromophore that can absorb UV light. However, specific studies on the photodegradation rates and products for this compound are not documented.
For the structurally similar compound Clopyralid (B1669233), which shares the 3,6-dichloropyridine core, resistance to degradation by natural sunlight has been noted. Conversely, studies have shown that under laboratory conditions using UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂), Clopyralid can undergo degradation. This process primarily occurs via reactions with hydroxyl radicals. Given these findings, it is plausible that this compound may also be resistant to direct photolysis in the environment but could be susceptible to indirect photodegradation processes.
Hydrolysis in Aquatic Environments
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. The hydrazide functional group (-CONHNH₂) in this compound is potentially susceptible to hydrolysis. This reaction would likely cleave the carbon-nitrogen bond of the hydrazide, yielding 3,6-dichloropicolinic acid (Clopyralid) and hydrazine (B178648).
The rate of hydrolysis is dependent on factors such as pH and temperature. While Clopyralid, with its carboxylic acid group, is reported to be stable against hydrolysis, the hydrazide moiety is generally more reactive. However, without specific experimental data for this compound, the environmental significance and rate of this potential hydrolysis pathway remain undetermined.
Oxidation and Reduction Processes
Oxidation-reduction (redox) reactions involve the transfer of electrons and can be a significant pathway for the transformation of environmental contaminants. The hydrazide group is susceptible to oxidation. The chlorinated pyridine ring can undergo reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, under specific anaerobic conditions, often mediated by microbial activity. Detailed studies on the specific redox transformations of this compound in environmental systems have not been reported.
Biotic Degradation (Biodegradation) Studies
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the dissipation of organic compounds in the environment.
Microbial Metabolism and Transformation
For many pyridine-based herbicides like Clopyralid, microbial metabolism is the principal degradation pathway in soil and water. chemicalbook.com Microorganisms can use such compounds as a source of carbon, nitrogen, or energy.
Given the structural similarity, it is hypothesized that this compound could also be subject to microbial degradation. A plausible initial step could be the microbial hydrolysis of the hydrazide group to form 3,6-dichloropicolinic acid, which is a known biodegradable compound. mdpi.com Various microorganisms, including those from the genera Arthrobacter and Streptomyces, are known to degrade picolinic acid and its derivatives. chemicalbook.com These organisms could potentially metabolize the resulting 3,6-dichloropicolinic acid, leading to the opening of the pyridine ring and eventual mineralization to carbon dioxide, water, and inorganic chloride. However, no studies have specifically isolated microorganisms capable of degrading this compound or confirmed this metabolic pathway.
Enzymatic Degradation Mechanisms
The microbial breakdown of compounds is facilitated by specific enzymes. If microbial degradation of this compound occurs, it would involve enzymes capable of transforming its specific functional groups. An initial enzymatic attack could be carried out by a hydrolase, such as an amidase or a specific hydrazidase, that cleaves the hydrazide bond. Following this, a series of other enzymes, such as dioxygenases and decarboxylases, would be required to break down the chlorinated pyridine ring, as has been observed in the degradation pathways of other pyridine derivatives. mdpi.com The specific enzymes involved in the metabolism of this compound have not been identified or characterized.
Identification and Characterization of Degradation Products
The primary degradation pathway for this compound is expected to be the hydrolysis of the hydrazide bond. This reaction would yield 3,6-dichloropicolinic acid and hydrazine. This is supported by the known microbial degradation of other acylhydrazides, such as isoniazid (B1672263) (isonicotinic acid hydrazide), which undergoes hydrolysis to isonicotinic acid and hydrazine ethz.ch. Some bacteria, such as Microbacterium sp., have been found to produce hydrazidase enzymes that specifically hydrolyze acylhydrazides to their corresponding carboxylic acid and hydrazine derivative nih.govnih.gov.
Once formed, 3,6-dichloropicolinic acid undergoes further degradation. Under aerobic conditions, microbial degradation is the principal mechanism. Studies on clopyralid have identified several degradation products, indicating a stepwise breakdown of the pyridine ring. The initial step in the microbial degradation of picolinic acid derivatives often involves hydroxylation ijciar.com. For clopyralid, this can lead to the formation of hydroxylated intermediates. For instance, the photocatalytic degradation of clopyralid has been shown to produce 3,6-dichloro-2-pyridinol and 3,6-dichloro-hydroxypyridine-2-carboxylic acid dtic.mil.
Further microbial degradation of picolinic acid has been shown to proceed through the formation of 6-hydroxypicolinic acid, which is then converted to 3,6-dihydroxypicolinic acid nih.govub.edu. This intermediate is subsequently decarboxylated to 2,5-dihydroxypyridine, which is then subject to ring cleavage, eventually leading to the formation of smaller organic acids like fumaric acid that can enter the tricarboxylic acid (TCA) cycle ub.edusciencepublishinggroup.com.
Photochemical degradation is another potential pathway, particularly in aqueous environments. Ultraviolet irradiation of 3,6-dichloropicolinic acid has been shown to generate a number of photoproducts nih.gov. While complete mineralization to environmentally benign products like CO2 can occur, incomplete degradation can result in the formation of various chlorinated pyridine derivatives nih.govresearchgate.net.
The other initial degradation product, hydrazine, is known to be reactive and can undergo further transformation in the environment. It can be oxidized by dissolved oxygen, a process catalyzed by metal ions cerij.or.jpinchem.org. Biodegradation of hydrazine by microorganisms in activated sludge has also been reported who.int. Under anaerobic conditions, hydrazine can be degraded to dinitrogen gas ethz.ch.
Table 1: Potential Degradation Products of this compound and their Precursors This table is based on inferred pathways from analogous compounds.
| Precursor Compound | Degradation Product | Degradation Pathway |
| This compound | 3,6-Dichloropicolinic Acid | Hydrolysis |
| This compound | Hydrazine | Hydrolysis |
| 3,6-Dichloropicolinic Acid | 3,6-dichloro-2-pyridinol | Photodegradation |
| 3,6-Dichloropicolinic Acid | 6-Hydroxypicolinic acid | Microbial Degradation |
| 6-Hydroxypicolinic acid | 3,6-Dihydroxypicolinic acid | Microbial Degradation |
| 3,6-Dihydroxypicolinic acid | 2,5-Dihydroxypyridine | Microbial Degradation |
| Hydrazine | Dinitrogen Gas | Anaerobic Biodegradation |
Environmental Transport and Persistence Assessments
The environmental transport and persistence of this compound are governed by its physicochemical properties and its susceptibility to degradation processes. Based on data for its anticipated primary degradation product, 3,6-dichloropicolinic acid (clopyralid), the compound is expected to be mobile in the environment.
Persistence:
3,6-dichloropicolinic acid is known for its persistence in the environment. Its degradation is primarily microbial, and therefore, its half-life in soil can vary significantly depending on environmental conditions such as temperature, moisture, and microbial activity researchgate.net. Reported soil half-lives for clopyralid range from 10 to 47 days under favorable conditions but can be as long as 392 days in others researchgate.netresearchgate.net. In general, conditions that promote microbial activity, such as warm and moist soils with high organic carbon content, lead to faster degradation researchgate.netresearchgate.net. The persistence of clopyralid can also increase in lower soil depths where microbial populations are less abundant.
In aquatic systems, 3,6-dichloropicolinic acid is also persistent. It is stable to hydrolysis and does not readily photodegrade in water herts.ac.uk. Microbial degradation in aquatic sediments is the main route of dissipation, but because it does not bind strongly to sediments, it can persist in the water column ethz.ch.
The hydrazide moiety is not expected to significantly increase the persistence of the molecule. Hydrazides like maleic hydrazide can degrade rapidly in soil under aerobic conditions, with reported half-lives of less than 24 hours to a few days regulations.gov. However, under anaerobic conditions, the persistence of maleic hydrazide is moderate, with half-lives of 30-60 days regulations.gov.
Transport:
The high water solubility and low adsorption potential of 3,6-dichloropicolinic acid suggest a high potential for mobility in soil herts.ac.ukscirp.org. This mobility creates a risk of leaching into groundwater, especially in coarse-textured soils with low organic matter researchgate.net. The movement of picolinic acid herbicides like picloram, a compound structurally similar to clopyralid, has been shown to be inversely related to soil organic matter content researchgate.net.
The potential for volatilization of 3,6-dichloropicolinic acid is considered low ethz.ch. However, once in the atmosphere, it can be degraded by photochemically produced hydroxyl radicals regulations.gov.
Table 2: Environmental Fate Parameters of 3,6-Dichloropicolinic Acid (Clopyralid) This data for the primary degradation product provides an indication of the potential environmental behavior of this compound following initial hydrolysis.
| Parameter | Value | Reference |
| Soil Half-life (aerobic) | 10 - 392 days | researchgate.netresearchgate.net |
| Water Solubility | High | herts.ac.uk |
| Adsorption to Soil | Low | ethz.ch |
| Volatilization Potential | Low | ethz.ch |
Chemical and Environmental Ecotoxicological Studies of Degradation Byproducts
The ecotoxicological implications of this compound are linked to the toxicity of its degradation products, primarily 3,6-dichloropicolinic acid and hydrazine.
3,6-Dichloropicolinic Acid (Clopyralid):
Clopyralid generally exhibits low acute toxicity to mammals, birds, fish, and aquatic invertebrates blm.govepa.gov. However, it is highly toxic to many broadleaf plants, which is its intended mode of action as a herbicide blm.gov.
The ecotoxicity of the further degradation products of clopyralid is also a consideration. While the parent compound may have low aquatic toxicity, some studies have shown that the products of its photochemical degradation can also be toxic nih.gov. However, these degradation products were found to be more readily degraded by microorganisms than the parent compound nih.gov. The formation of metal complexes of 3,6-dichloropicolinic acid can also increase its toxicity to aquatic organisms scirp.org.
Hydrazine:
Hydrazine is a substance with significant toxicological concerns. It is classified as a toxic substance due to its inherent toxicity to aquatic organisms researchgate.net. Acute exposure to hydrazine can be harmful to a wide range of aquatic life. The blue-green alga Microcystis aeruginosa has been identified as a particularly sensitive species, with a 10-day toxicity threshold reported at very low concentrations who.int. Fish species have shown LC50 values ranging from 0.54 to 5.98 mg/L who.int.
Hydrazine is also a concern for its potential human health effects, including being a possible human carcinogen who.intepa.govcdc.gov. It is irritating to the skin, eyes, and respiratory tract and can cause damage to the liver, kidneys, and central nervous system upon acute exposure cerij.or.jpepa.gov.
Given the potential for this compound to degrade into these two compounds, a comprehensive environmental risk assessment would need to consider the combined and individual toxicities of both 3,6-dichloropicolinic acid and hydrazine.
Table 3: Ecotoxicity of Key Degradation Products
| Degradation Product | Organism | Ecotoxicity Endpoint | Value | Reference |
| 3,6-Dichloropicolinic Acid | Fish (general) | LC50 | Low Toxicity | blm.gov |
| 3,6-Dichloropicolinic Acid | Aquatic Invertebrates (general) | LC50 | Low Toxicity | blm.gov |
| 3,6-Dichloropicolinic Acid | Broadleaf Plants | - | High Toxicity | blm.gov |
| Hydrazine | Microcystis aeruginosa (Algae) | 10-day Toxicity Threshold | 0.00008 mg/L | who.int |
| Hydrazine | Fish (general) | LC50 | 0.54 - 5.98 mg/L | who.int |
Concluding Remarks and Future Research Directions
Summary of Current Research Advancements
Research on 3,6-dichloropicolinohydrazide has primarily focused on its synthesis and fundamental characterization. The compound is typically synthesized from a corresponding picolinic acid derivative. While specific studies on this compound are not extensively detailed in publicly available literature, the synthesis of related hydrazide-hydrazone compounds is well-established, generally involving condensation reactions. smolecule.comresearchgate.net
The core value of this compound lies in its potential as a versatile ligand in coordination chemistry. The hydrazide moiety (-CONHNH2) offers multiple coordination sites through its nitrogen and oxygen atoms, allowing it to form stable complexes with a variety of metal ions. nih.gov The pyridine (B92270) ring's nitrogen atom and the two chlorine substituents also play significant roles in modulating the electronic properties and steric hindrance of the molecule, influencing its reactivity and the geometry of its metal complexes. researchgate.net The presence of halogen atoms on the pyridine ring is a key feature, as these sites can be targeted for further functionalization or can influence the catalytic activity of derived metal complexes. acs.org
Identification of Knowledge Gaps
Despite its potential, significant knowledge gaps exist in the scientific understanding of this compound. There is a notable lack of comprehensive studies detailing its specific reactivity, spectroscopic properties, and solid-state structure through single-crystal X-ray diffraction.
The most substantial gap is in the exploration of its applications. While the broader class of hydrazones and their metal complexes have been investigated for various biological activities, rsc.orgfrontiersin.orgnih.gov specific data on this compound is scarce. Furthermore, its potential in applied fields such as catalysis and materials science remains largely unexplored. The environmental fate and behavior of this specific halogenated pyridine derivative, including its biodegradability and potential transformation products, are also unknown. tandfonline.comoup.com
Prospective Research Avenues in Synthetic Chemistry
Future synthetic chemistry research should focus on leveraging the reactive sites of the this compound molecule. A primary avenue would be the systematic synthesis of a library of hydrazone derivatives through condensation reactions with a wide array of aldehydes and ketones. This would create a diverse set of ligands with varied steric and electronic properties.
Another promising direction is the selective functionalization of the pyridine ring. Developing methods for the site-selective substitution of one or both chlorine atoms could lead to novel multifunctional ligands. acs.orgnih.gov For instance, replacing a chlorine atom with other functional groups could fine-tune the ligand's coordination properties or introduce new functionalities, such as solubility-enhancing groups or catalytically active sites.
| Proposed Synthetic Modification | Target Functionality | Potential Outcome |
| Condensation with Aromatic Aldehydes | Schiff Base (Hydrazone) Ligands | Creation of ligands with extended π-systems for optical or electronic materials. |
| Selective C-Cl Bond Substitution | Introduction of Amino or Alkoxy Groups | Tuning of ligand field strength and solubility of metal complexes. acs.org |
| Derivatization of the Hydrazide Group | N-alkylation/N-arylation | Modification of steric hindrance around the metal coordination site. |
Future Directions in Catalysis and Materials Science
The true potential of this compound likely lies in its application as a ligand for creating novel catalysts and functional materials.
In Catalysis: The formation of coordination complexes with transition metals such as copper, palladium, nickel, and gold is a key area for exploration. researchgate.net Picolinohydrazide-type ligands have already shown promise in facilitating copper-catalyzed cross-coupling reactions. chemrxiv.org Research should be directed towards synthesizing metal complexes of this compound and its derivatives and screening their catalytic activity in important organic transformations, such as Suzuki-Miyaura or Heck cross-couplings, where dichloropyridine substrates are relevant. nih.govdntb.gov.ua The electronic impact of the two chlorine atoms could significantly influence the catalytic efficiency and selectivity of the metal center.
In Materials Science: The ability of hydrazide ligands to bridge metal centers makes them excellent candidates for building coordination polymers and metal-organic frameworks (MOFs). nih.gov Researchers could investigate the self-assembly of this compound with various metal ions to create new porous materials. These materials could be explored for applications in gas storage, separation, or as heterogeneous catalysts. researchgate.net Furthermore, the unique combination of the pyridine and hydrazide moieties could lead to materials with interesting photoluminescent or magnetic properties. smolecule.comnih.gov
| Research Area | Proposed Investigation | Potential Application |
| Homogeneous Catalysis | Synthesis of Pd(II) and Ni(II) complexes. | Catalysts for C-C and C-N cross-coupling reactions. nih.gov |
| Heterogeneous Catalysis | Immobilization of complexes on solid supports. | Recyclable catalysts for industrial chemical synthesis. jsynthchem.com |
| Materials Science | Formation of coordination polymers with Lanthanide ions. | Luminescent sensors or magnetic materials. nih.gov |
| Functional Polymers | Incorporation into covalent organic polymers (COPs). | Materials for heavy metal sequestration or metal-free catalysis. researchgate.net |
Emerging Topics in Environmental Chemistry of Halogenated Pyridine Derivatives
The environmental chemistry of halogenated pyridines is a critical area of research due to their widespread use in agriculture and industry and their potential for persistence. tandfonline.com Future studies should specifically address the environmental fate of this compound.
Key research questions include:
Biodegradability: Determining the susceptibility of the compound to microbial degradation in soil and aquatic environments. Studies have shown that the position and number of chlorine substituents on a pyridine ring heavily influence its biodegradability. oup.com
Transformation Products: Identifying the metabolites and degradation products formed under various environmental conditions (e.g., aerobic, anaerobic, photolytic).
Sorption and Mobility: Quantifying the compound's tendency to sorb to soil and sediment, which governs its mobility and bioavailability in the environment. oup.com
Toxicity: Assessing the ecotoxicity of the parent compound and its primary degradation products towards representative environmental organisms.
Understanding these aspects is crucial for a complete life-cycle assessment of this compound and for ensuring its safe application should it be used in larger quantities in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
